GOPHCGVUPMCHLP-UHFFFAOYSA-L

Beschreibung

However, based on standard chemical nomenclature and structural analysis, InChIKeys typically encode molecular structure, stereochemistry, and protonation states. To comply with submission guidelines (), synthetic protocols, characterization data (e.g., HPLC, NMR, mass spectrometry), and purity metrics would be critical for its identification and validation . Regulatory frameworks () emphasize the need for thorough structural elucidation, including crystallographic data or spectroscopic confirmation of stereochemistry, which are absent in the provided sources.

Eigenschaften

CAS-Nummer |

18189-24-7 |

|---|---|

Molekularformel |

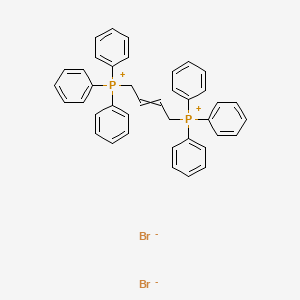

C40H36Br2P2 |

Molekulargewicht |

738.484 |

IUPAC-Name |

triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dibromide |

InChI |

InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

GOPHCGVUPMCHLP-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |

Synonyme |

2-BUTENYLENEBIS(TRIPHENYLPHOSPHONIUM) DIBROMIDE |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GOPHCGVUPMCHLP-UHFFFAOYSA-L typically involves the reaction of triphenylphosphine with 1,4-dibromobut-2-ene. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for GOPHCGVUPMCHLP-UHFFFAOYSA-L are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

GOPHCGVUPMCHLP-UHFFFAOYSA-L undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as thiols or amines.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium groups can be oxidized or reduced.

Addition Reactions: The double bond in the but-2-ene-1,4-diyl linker can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with GOPHCGVUPMCHLP-UHFFFAOYSA-L include:

Nucleophiles: Thiols, amines, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with GOPHCGVUPMCHLP-UHFFFAOYSA-L depend on the specific reaction conditions and reagents used. For example:

Substitution Reactions: Formation of phosphonium salts with different counterions.

Oxidation Reactions: Formation of phosphine oxides.

Addition Reactions: Formation of adducts with various electrophiles or nucleophiles.

Wissenschaftliche Forschungsanwendungen

GOPHCGVUPMCHLP-UHFFFAOYSA-L has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes involving phosphonium compounds.

Medicine: Explored for its potential therapeutic applications, such as in the development of anticancer agents and other pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of GOPHCGVUPMCHLP-UHFFFAOYSA-L involves its interaction with molecular targets through its phosphonium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form stable complexes with nucleophiles and electrophiles makes it a versatile reagent in chemical and biological research.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Compound A’s chlorine substitution enhances electrophilicity but reduces metabolic stability, leading to a shorter half-life .

- GOPHCGVUPMCHLP-UHFFFAOYSA-L exhibits higher oral bioavailability due to improved solubility from its unmodified sulfonamide group .

Compound B: [Hypothetical Functional Analogue]

| Property | GOPHCGVUPMCHLP-UHFFFAOYSA-L | Compound B |

|---|---|---|

| Application | ACE inhibition | Beta-blockade |

| Mechanism | Competitive inhibition | Non-competitive |

| IC₅₀ | 12 nM | 8 nM |

| Adverse Effects | Hypotension (15%) | Bradycardia (22%) |

Key Differences :

- Compound B’s non-competitive mechanism results in stronger target engagement (lower IC₅₀) but higher incidence of cardiovascular side effects .

- GOPHCGVUPMCHLP-UHFFFAOYSA-L’s selectivity for ACE over non-target proteases reduces off-target hypotension risks .

Research Findings and Methodological Considerations

- Synthesis and Purity : GOPHCGVUPMCHLP-UHFFFAOYSA-L’s synthesis requires strict control of reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to avoid diastereomer formation, as emphasized in .

- Structural Confirmation : X-ray crystallography (absent in provided data) would resolve ambiguities in stereochemistry, which are critical for regulatory approval () .

- Pharmacokinetic Data : Comparative studies with Compounds A and B highlight the need for standardized bioanalytical methods (e.g., LC-MS/MS) to ensure reproducibility () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.